molecular formula C22H23FN2O2 B14937680 N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Katalognummer: B14937680
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: OZHCNONMWQNZCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(4-FLUOROPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE” is a complex organic compound that features a combination of indene, fluorophenethyl, and pyrrolidinecarboxamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(4-FLUOROPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the indene derivative, followed by the introduction of the fluorophenethyl group, and finally the formation of the pyrrolidinecarboxamide moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indene and pyrrolidine moieties.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the ketone to an alcohol.

    Substitution: The fluorophenethyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

The compound could be investigated for its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of “N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(4-FLUOROPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(4-CHLOROPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE
  • N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(4-BROMOPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE

Uniqueness

The presence of the fluorophenethyl group in “N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(4-FLUOROPHENETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE” may impart unique properties such as increased lipophilicity, metabolic stability, and specific binding affinity to biological targets, distinguishing it from its chloro- and bromo- counterparts.

Eigenschaften

Molekularformel

C22H23FN2O2

Molekulargewicht

366.4 g/mol

IUPAC-Name

N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H23FN2O2/c23-19-7-4-15(5-8-19)10-11-25-14-18(13-21(25)26)22(27)24-20-9-6-16-2-1-3-17(16)12-20/h4-9,12,18H,1-3,10-11,13-14H2,(H,24,27)

InChI-Schlüssel

OZHCNONMWQNZCR-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.